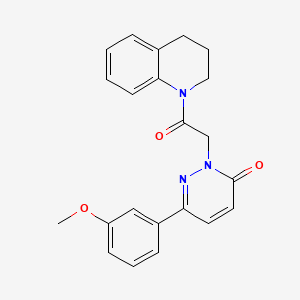![molecular formula C18H15N3O6S B2941457 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923482-28-4](/img/structure/B2941457.png)
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an oxadiazole ring, a benzo[b][1,4]dioxine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as direct arylation polymerization . The synthesis of related compounds often involves the formation of the oxadiazole ring, followed by the introduction of the phenylsulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzo[b][1,4]dioxine rings suggests that the compound could have a planar structure, which could influence its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is often involved in nucleophilic substitution reactions, while the carboxamide group can participate in condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole and benzo[b][1,4]dioxine rings could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
Research has shown that derivatives of the sulfonamide class, which include structures similar to the specified compound, have been investigated for their antimalarial activities. For instance, certain sulfonamides exhibited in vitro antimalarial activity with promising ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Moreover, these compounds showed significant selectivity indices, indicating their potential efficacy against malaria. The molecular docking studies further demonstrated the compounds' interactions with vital proteins of the Plasmodium species, suggesting a mechanistic basis for their antimalarial action. Additionally, similar derivatives have been evaluated for their potential against COVID-19 through computational calculations and molecular docking studies, offering insights into their use as therapeutic agents against viral infections (Fahim & Ismael, 2021).
Anticancer Activities
Compounds bearing the 1,3,4-oxadiazol moiety have been designed and synthesized for evaluation against various cancer cell lines. Some derivatives showcased moderate to excellent anticancer activity, underscoring the structural significance of the 1,3,4-oxadiazol ring system in enhancing therapeutic potential against cancer. These findings support the exploration of similar structures for oncological research and drug development (Ravinaik et al., 2021).
Antimicrobial Properties
Aromatic polyamides incorporating ether-sulfone-dicarboxylic acids, akin to parts of the mentioned compound, have been synthesized and characterized for their properties. These materials, through their inherent structural features, exhibit potential for antimicrobial applications, given the importance of such polymers in medical and technological applications. The synthesis approach and the resulting polyamides' characteristics offer a foundation for developing new materials with enhanced antimicrobial activities (Hsiao & Huang, 1997).
Enzyme Inhibition for Antidiabetic Effects
Derivatives featuring the 1,3,4-oxadiazol scaffold have also been explored for their enzyme inhibitory activities, particularly in the context of treating diabetes. By targeting specific enzymes involved in the disease's pathophysiology, these compounds offer a promising avenue for developing new antidiabetic medications. The structural attributes of these derivatives play a crucial role in their activity, highlighting the potential of the compound for further research in this area (Lalpara et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-17(12-6-7-14-15(10-12)26-9-8-25-14)19-18-21-20-16(27-18)11-28(23,24)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXMRURLILWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)
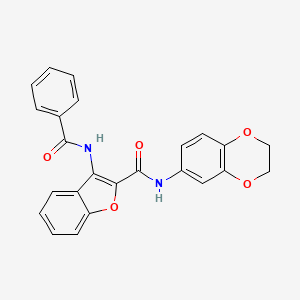
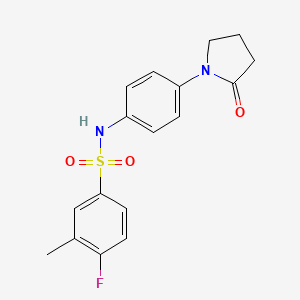

![4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B2941379.png)
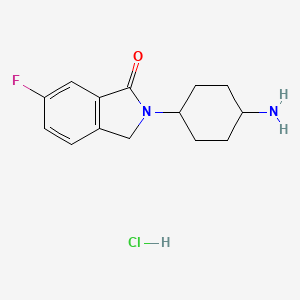
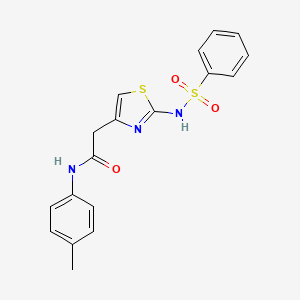
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2941386.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)
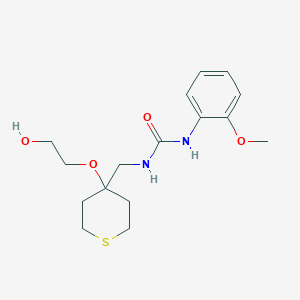
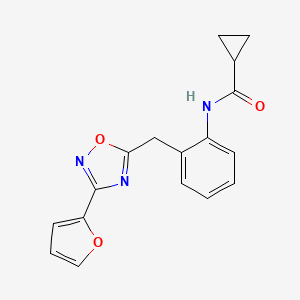
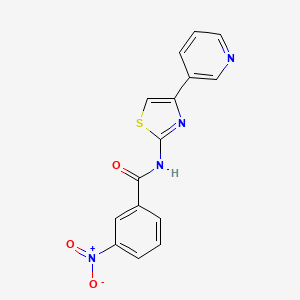
![6-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2941396.png)
